Cas no 2632-10-2 (2-bromo-1-(3,4-dichlorophenyl)ethan-1-one)

2-Bromo-1-(3,4-dichlorophenyl)ethan-1-one is a brominated aromatic ketone with the molecular formula C8H5BrCl2O. This compound features a reactive α-bromo ketone moiety adjacent to a 3,4-dichlorophenyl group, making it a valuable intermediate in organic synthesis. Its key advantages include high reactivity in nucleophilic substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The presence of electron-withdrawing chlorine substituents enhances the electrophilicity of the carbonyl carbon, facilitating reactions with various nucleophiles. This compound is particularly useful in pharmaceutical and agrochemical research for constructing complex molecular architectures. It exhibits good stability under standard storage conditions while remaining sufficiently reactive for synthetic applications. The crystalline solid form allows for convenient handling and precise stoichiometric control in reactions.
2-bromo-1-(3,4-dichlorophenyl)ethan-1-one structure
2632-10-2 structure
Product name:2-bromo-1-(3,4-dichlorophenyl)ethan-1-one
CAS No:2632-10-2
MF:C8H5BrCl2O
MW:267.934699773788
MDL:MFCD00051581
CID:84426
PubChem ID:244751

2-bromo-1-(3,4-dichlorophenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1-(3,4-dichlorophenyl)ethanone
    • alpha-Bromo-3,4-dichloroacetophenone
    • 2-Bromo-3',4'-dichloroacetophenone
    • 3,4-Dichlorophenacyl Bromide
    • 2-BROMO-1-(3,4-DICHLOROPHENYL)ETHAN-1-ONE
    • 3,4-dichlorophenacetyl bromide
    • F2136-0004
    • 1-(3,4-Dichlorophenyl)-2-bromoethan-1-one
    • Ethanone, 2-bromo-1-(3,4-dichlorophenyl)-
    • 3,4-dichlorophenacylbromide
    • NSC55872
    • PubChem3262
    • 3.4-dichlorophenacylbromide
    • NCIOpen2_002120
    • 3,4 dichlorophenacyl bromide
    • KSC557M3D
    • AM880
    • BBL104381
    • 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one
    • MDL: MFCD00051581
    • Inchi: 1S/C8H5BrCl2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2
    • InChI Key: PAKFHEFMTRCFAU-UHFFFAOYSA-N
    • SMILES: BrC([H])([H])C(C1C([H])=C([H])C(=C(C=1[H])Cl)Cl)=O
    • BRN: 511981

Computed Properties

  • Exact Mass: 265.89000
  • Monoisotopic Mass: 265.89
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: Not available
  • Density: 1.695
  • Melting Point: 57.0 to 62.0 deg-C
  • Boiling Point: 339 ºC
  • Flash Point: 159 ºC
  • Refractive Index: 1.596
  • PSA: 17.07000
  • LogP: 3.57100
  • Solubility: Not available

2-bromo-1-(3,4-dichlorophenyl)ethan-1-one Security Information

  • Symbol: GHS06
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H301,H319
  • Warning Statement: P301+P310,P305+P351+P338
  • Hazardous Material transportation number:1759
  • WGK Germany:3
  • Hazard Category Code: 25-36
  • Safety Instruction: S26-S27-S36/37/39
  • Hazardous Material Identification: T
  • PackingGroup:II
  • Storage Condition:2-8°C
  • Safety Term:8
  • Packing Group:III
  • Hazard Level:8
  • Risk Phrases:R34
  • Packing Group:III
  • HazardClass:6.1

2-bromo-1-(3,4-dichlorophenyl)ethan-1-one Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2-bromo-1-(3,4-dichlorophenyl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-20756-2.5g
2-bromo-1-(3,4-dichlorophenyl)ethan-1-one
2632-10-2 95%
2.5g
$20.0 2023-09-16
Enamine
EN300-20756-5.0g
2-bromo-1-(3,4-dichlorophenyl)ethan-1-one
2632-10-2 95%
5g
$23.0 2023-04-28
Enamine
EN300-20756-10.0g
2-bromo-1-(3,4-dichlorophenyl)ethan-1-one
2632-10-2 95%
10g
$27.0 2023-04-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B65720-25g
2-Bromo-1-(3,4-dichlorophenyl)ethanone
2632-10-2 97%
25g
¥371.0 2022-04-28
Enamine
EN300-20756-0.05g
2-bromo-1-(3,4-dichlorophenyl)ethan-1-one
2632-10-2 95%
0.05g
$19.0 2023-09-16
Enamine
EN300-20756-0.1g
2-bromo-1-(3,4-dichlorophenyl)ethan-1-one
2632-10-2 95%
0.1g
$19.0 2023-09-16
Enamine
EN300-20756-0.25g
2-bromo-1-(3,4-dichlorophenyl)ethan-1-one
2632-10-2 95%
0.25g
$19.0 2023-09-16
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001641-100g
2-bromo-1-(3,4-dichlorophenyl)ethan-1-one
2632-10-2 98%
100g
¥1442 2024-05-24
Cooke Chemical
A1382412-1G
2-Bromo-3′,4′-dichloroacetophenone
2632-10-2 >98.0%
1g
RMB 38.40 2025-02-20
Cooke Chemical
A1382412-25G
2-Bromo-3′,4′-dichloroacetophenone
2632-10-2 >98.0%
25g
RMB 312.00 2025-02-20

2-bromo-1-(3,4-dichlorophenyl)ethan-1-one Related Literature

Additional information on 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one

Chemical Profile of 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one (CAS No. 2632-10-2)

2-bromo-1-(3,4-dichlorophenyl)ethan-1-one, identified by its Chemical Abstracts Service number (CAS No. 2632-10-2), is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic ketone features a bromine substituent and two chlorine atoms on a phenyl ring, making it a versatile intermediate in the development of various chemical entities. Its unique structural framework has garnered attention for its potential applications in medicinal chemistry and material science.

The compound belongs to the class of aromatic ketones, which are widely recognized for their role as building blocks in synthesizing more complex molecules. The presence of both bromine and chlorine atoms enhances its reactivity, allowing for diverse functionalization strategies. These properties make 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one a valuable precursor in the synthesis of pharmaceutical intermediates, agrochemicals, and specialty chemicals.

In recent years, the pharmaceutical industry has seen a surge in interest for compounds with halogenated aromatic rings due to their enhanced bioavailability and metabolic stability. Research has demonstrated that such structural motifs can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The bromo and chloro substituents in this compound contribute to its ability to undergo various chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and oxidation processes.

One of the most notable applications of 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one is in the synthesis of biologically active molecules. For instance, studies have shown its utility in constructing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The 3,4-dichlorophenyl moiety provides a rigid scaffold that can be fine-tuned to interact with specific biological targets. This has led to several novel drug candidates entering clinical trials, leveraging the reactivity of this compound to develop highly potent and selective therapeutic agents.

The compound's role in material science is equally compelling. Its ability to form stable complexes with metals and other organic molecules makes it a candidate for developing advanced materials such as liquid crystals and organic semiconductors. These materials are foundational in the creation of next-generation electronic devices, including flexible displays and high-efficiency solar cells. The bromo and chloro groups facilitate interactions with transition metals, enabling catalytic processes that would otherwise be challenging to achieve.

Recent advancements in green chemistry have also highlighted the importance of optimizing synthetic routes to minimize waste and energy consumption. 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one has been incorporated into several sustainable synthetic protocols that utilize catalytic methods and renewable feedstocks. These innovations not only improve the efficiency of chemical production but also align with global efforts to reduce environmental impact.

The compound's versatility extends to its use as a ligand in coordination chemistry. By serving as a chelating agent, it can stabilize metal centers in catalysts used for asymmetric synthesis—a process critical for producing enantiomerically pure drugs. This application underscores the importance of 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one in advancing synthetic methodologies that are both efficient and environmentally friendly.

In conclusion, 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one (CAS No. 2632-10-2) represents a cornerstone in modern chemical research. Its unique structural features enable diverse applications across pharmaceuticals, materials science, and catalysis. As research continues to uncover new methodologies for utilizing halogenated aromatic compounds, the significance of this molecule is expected to grow further. The ongoing exploration of its synthetic potential promises to yield innovative solutions that address some of today's most pressing scientific challenges.

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Amadis Chemical Company Limited
(CAS:2632-10-2)2-bromo-1-(3,4-dichlorophenyl)ethan-1-one
A1203250
Purity:99%
Quantity:100g
Price ($):203.0